Molecular Weight and Degree of Unsaturation vs. Octahydroindole
2,3,3a,4,5,7a‑Hexahydroindole (C8H13N, MW 123.2 g/mol) contains one double‑bond equivalent more than octahydroindole (C8H15N, MW 125.2 g/mol), corresponding to a mass difference of 2.0 g/mol per molecule . This single unsaturation provides a reactive olefin that can be exploited for further functionalization—dihydroxylation, epoxidation, or hydrogenation—enabling divergent access to more highly functionalized scaffolds from a single intermediate. In the perindopril synthesis route, the hexahydroindole‑2‑carboxylic acid intermediate (containing the C6–C7 double bond) is hydrogenated under 1–30 bar H₂ over Pd, Pt, Rh, or Ni catalysts at 15–50 °C with typical hydrogenation yields exceeding 90% to afford the bioactive octahydroindole core [1].
| Evidence Dimension | Molecular weight and saturation state |
|---|---|
| Target Compound Data | C8H13N; MW 123.2 g/mol; one C=C double bond (C6–C7) |
| Comparator Or Baseline | Octahydroindole (CAS 1193‑68‑6): C8H15N; MW 125.2 g/mol; fully saturated (zero C=C bonds) |
| Quantified Difference | ΔMW = 2.0 g/mol; one additional double‑bond equivalent confers a reactive olefin handle |
| Conditions | Physicochemical comparison from authoritative databases; hydrogenation conditions from EP 1403277 B1 |
Why This Matters
The olefin handle in hexahydroindole enables a hydrogenation step that simultaneously sets two stereocenters (3aS,7aS) in the perindopril core—a transformation unavailable with pre‑saturated octahydroindole, making hexahydroindole the mandatory intermediate for ACE inhibitor manufacturing.
- [1] EP 1403277 B1. Hydrogenation of hexahydroindole derivative (VIII) under 1–30 bar H₂ with Pd, Pt, Rh, or Ni catalyst to afford (2S,3aS,7aS)-octahydroindole‑2‑carboxylic acid derivatives. Reaction temperature: 15–50 °C. View Source
